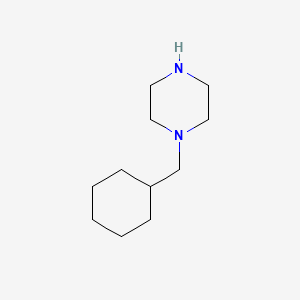

1-(Cyclohexylmethyl)piperazine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(cyclohexylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPGNFROBDUREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370998 | |

| Record name | 1-(Cyclohexylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57184-23-3 | |

| Record name | 1-(Cyclohexylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Cyclohexylmethyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Cyclohexylmethyl)piperazine

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(Cyclohexylmethyl)piperazine, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical suppliers and databases.

Core Physicochemical Data

This compound is a derivative of piperazine with a cyclohexylmethyl substituent. Its fundamental properties are crucial for its handling, formulation, and potential applications in medicinal chemistry and materials science.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂ | [1][2][3] |

| Molecular Weight | 182.31 g/mol | [1][2][3] |

| CAS Number | 57184-23-3 | [1][3] |

| IUPAC Name | This compound | |

| Boiling Point | 230-231 °C (at 760 mmHg) | [3] |

| Density | 0.938 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.4950 | [3] |

| Flash Point | 87.8 °C (190.0 °F) - closed cup | |

| Predicted pKa | 9.26 ± 0.10 | [4][5] |

| Melting Point | Data not consistently available. One source reports 87.8, which is identical to the flash point and may be an error. | |

| Solubility | Specific data for this compound is not readily available. The parent compound, piperazine, is known to be freely soluble in water and glycerol, and slightly soluble in ethanol.[6][7] |

Experimental Protocols for Property Determination

The following sections detail generalized experimental methodologies for determining the key physicochemical properties listed above. These protocols are standard in organic chemistry laboratories.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] A common and efficient method for small quantities of liquid is the capillary method using a Thiele tube or a melting point apparatus with a heating block.[10][11]

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube or a fusion tube.[8][10]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the liquid.[10]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or inserted into a calibrated aluminum heating block.[10][12]

-

Heating: The apparatus is heated slowly and uniformly, at a rate of about 1-2°C per minute as the expected boiling point is approached.[12]

-

Observation: As the liquid heats, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[10] Alternatively, the heat source is removed when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[11]

-

Recording: The temperature is recorded at this point. For accuracy, the determination should be repeated, and the barometric pressure should also be recorded.[8][9]

Caption: Workflow for Boiling Point Determination.

Determination of Melting Point

For solid compounds, the melting point is a key indicator of purity.[12] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[13][14]

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a digital melting point apparatus.[15]

-

Heating: The heating block or oil bath is heated. An initial rapid determination can be done to find an approximate melting point. Subsequently, a new sample is heated slowly, with the temperature increasing by about 2°C per minute near the expected melting point.

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire sample becomes a clear liquid (completion of melting).[15]

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the acidity of a compound. For a basic compound like this compound, the pKa refers to its conjugate acid. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[16][17]

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often water or a water-cosolvent mixture) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[16][17]

References

- 1. 1-环己甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 57184-23-3 [chemicalbook.com]

- 4. This compound | 57184-23-3 [amp.chemicalbook.com]

- 5. This compound | 57184-23-3 [amp.chemicalbook.com]

- 6. Piperazine compounds [m.chemicalbook.com]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. pennwest.edu [pennwest.edu]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

1-(Cyclohexylmethyl)piperazine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Cyclohexylmethyl)piperazine, a heterocyclic organic compound with significant applications in pharmaceutical synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis protocols, and its role as a key building block for pharmacologically active molecules, particularly as a scaffold for sigma (σ) receptor ligands with potential therapeutic applications in oncology and neurology.

Chemical and Physical Properties

This compound is a substituted piperazine derivative. The inclusion of a cyclohexylmethyl group enhances its lipophilicity compared to the parent piperazine molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Quantitative Data

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 57184-23-3 | |

| Molecular Weight | 182.31 g/mol | |

| Molecular Formula | C₁₁H₂₂N₂ | |

| Density | 0.938 g/mL at 25 °C (lit.) | |

| Boiling Point | 230-231 °C (lit.) | |

| Refractive Index | n20/D 1.4950 (lit.) | |

| Flash Point | 87.8 °C (190.0 °F) - closed cup |

Synthesis of this compound and Derivatives

The synthesis of N-substituted piperazines, including this compound, typically involves the alkylation of a piperazine core. A common and efficient method is the nucleophilic substitution reaction between a piperazine derivative and a suitable cyclohexylalkyl halide.

Experimental Protocol: Synthesis via N-Alkylation of Boc-Protected Piperazine

This protocol is adapted from the synthesis of the closely related compound, 1-cyclohexylpiperazine, and represents a standard method for preparing such derivatives.[1][2]

Step 1: N-Alkylation of 1-Boc-piperazine

-

To a 50L reactor, add 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, 4.8 kg (29.5 mol) of cyclohexyl bromide, and 4.08 kg (29.5 mol) of potassium carbonate under constant stirring.[1][2]

-

Slowly heat the mixture to reflux and maintain for 2 hours.[1][2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium salts and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure to yield the intermediate, 4-Boc-1-cyclohexylpiperazine, as an oil.[1][2]

Step 2: Deprotection of the Boc Group

-

In a suitable reactor, dissolve the intermediate from Step 1 in absolute ethanol.

-

Slowly add concentrated hydrochloric acid. Note that this reaction is exothermic.[1]

-

Heat the mixture to reflux until the deprotection is complete (monitor by TLC).

-

Cool the reaction and evaporate the solvent to dryness to obtain the hydrochloride salt of the product.[1]

Step 3: Neutralization and Purification

-

Dissolve the hydrochloride salt in water.

-

Adjust the pH to 12-14 by adding an inorganic base, such as sodium hydroxide.[1]

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

This compound serves as a crucial scaffold in the development of ligands targeting sigma (σ) receptors.[3] These receptors are implicated in a variety of neurological and psychiatric conditions, as well as in the pathology of cancer.

Role as a Sigma-2 (σ₂) Receptor Ligand Precursor in Cancer Research

Derivatives of this compound have been synthesized and identified as high-affinity ligands for the σ₂ receptor, which is often overexpressed in proliferating cancer cells, including pancreatic cancer.[4][5]

One notable derivative, PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), has demonstrated the ability to induce cell death in pancreatic cancer cell lines.[4][5] The proposed mechanism of action involves the induction of mitochondrial stress, leading to apoptosis.

Signaling Pathway of a σ₂ Receptor Agonist Derivative

The binding of a σ₂ receptor agonist, derived from the this compound scaffold, can trigger a cascade of events leading to programmed cell death.

Caption: σ₂ receptor-mediated apoptosis signaling pathway.

Potential as a Scaffold for Analgesics

Research into related cyclohexyl-piperazine compounds has revealed potent analgesic properties. For instance, the compound (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-45) exhibited analgesic activity comparable to that of morphine in animal models.[6] This suggests that the this compound core structure is a viable starting point for the development of novel pain management therapies.

Experimental Protocols for Biological Evaluation

Sigma Receptor Radioligand Binding Assay

This is a generalized protocol to determine the binding affinity of a compound for σ₁ and σ₂ receptors.[7]

Materials:

-

Test compound (e.g., a derivative of this compound)

-

Radioligands: [³H]-(+)-pentazocine (for σ₁) and [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ₂)

-

Non-labeled displacers: Haloperidol or (+)-pentazocine

-

Tissue homogenates (e.g., guinea pig brain for σ₁, rat liver for σ₂)

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare tissue homogenates according to standard laboratory procedures.

-

For the σ₁ assay, incubate the membrane homogenate with [³H]-(+)-pentazocine and various concentrations of the test compound.

-

For the σ₂ assay, incubate the membrane homogenate with [³H]-DTG in the presence of a high concentration of a selective σ₁ ligand (like (+)-pentazocine) to block binding to σ₁ sites, along with various concentrations of the test compound.

-

Define non-specific binding using a high concentration of a non-labeled ligand like haloperidol.

-

Incubate the reactions at the appropriate temperature and for a sufficient duration to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the Ki (inhibition constant) for the test compound by analyzing the competitive inhibition data using non-linear regression analysis (e.g., using Prism software).

In Vitro Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., Panc-1, BxPC3 for pancreatic cancer)

-

Complete cell culture medium

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

This compound is a valuable chemical intermediate with a well-defined physicochemical profile. Its utility as a scaffold, particularly for the development of sigma receptor ligands, positions it as a compound of significant interest for drug discovery programs in oncology and neuropharmacology. The synthetic routes are well-established, and a variety of standard biological assays can be employed to characterize the activity of its derivatives. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this versatile molecule.

References

- 1. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 3. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]

- 4. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faceted Mechanism of 1-(Cyclohexylmethyl)piperazine Derivatives as Sigma Receptor Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). These receptors are implicated in a wide range of cellular functions and are considered promising therapeutic targets for various pathologies, including neurological disorders and cancer. The 1-(Cyclohexylmethyl)piperazine scaffold has emerged as a privileged structure in the development of high-affinity sigma receptor ligands. This technical guide provides an in-depth analysis of the mechanism of action of these compounds, using the well-characterized derivative, 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), as a primary exemplar. This document will detail their binding characteristics, functional activities as both sigma-1 antagonists and sigma-2 agonists, and the downstream signaling pathways they modulate.

Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions

The binding affinity and functional potency of this compound derivatives are critical determinants of their pharmacological effects. The following tables summarize key quantitative data for PB28 and related analogs.

Table 1: Sigma Receptor Binding Affinities (Ki) of this compound Analogs

| Compound | Sigma-1 (σ₁) Ki (nM) | Sigma-2 (σ₂) Ki (nM) | Selectivity (σ₁/σ₂) | Reference |

| PB28 | 0.38 | 0.68 | 0.56 | [1] |

| Amide Analog of PB28 (36) | 179 | 11,000 | 0.016 | [1] |

| N-Cyclohexylpiperazine (59) | 1,280 | 4.70 | 272 | [1] |

| (-)-(S)-9 (chiral analog of PB28) | 94.6 | 5.92 | 16.0 | [2] |

| (+)-(R)-9 (chiral analog of PB28) | 12.6 | - | - | [2] |

Table 2: Functional Activity and Cytotoxicity of this compound Analogs

| Compound | Cell Line | Functional Activity | EC50/IC50 (µM) | Reference |

| PB28 | MCF7 | σ₁ antagonist / σ₂ agonist | IC50 (cell growth, 48h): nanomolar range | [3] |

| PB28 | MCF7 ADR | σ₁ antagonist / σ₂ agonist | IC50 (cell growth, 48h): nanomolar range | [3] |

| Piperidine Analog of PB28 (24) | SK-N-SH | Putative σ₂ agonist | EC50 (antiproliferative): 1.40 | [1] |

| Piperidine Analog of PB28 (15) | SK-N-SH | Putative σ₂ agonist | EC50 (antiproliferative): 3.64 | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of this compound derivatives.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors.

Protocol for Sigma-1 Receptor Binding Assay:

-

Tissue Preparation: Guinea pig brain tissue is homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a membrane preparation.

-

Assay Conditions: The assay is performed in a final volume of 1 mL containing the membrane preparation, the radioligand [³H]-(+)-pentazocine (a selective sigma-1 ligand), and varying concentrations of the test compound.

-

Incubation: The mixture is incubated at 37°C for 150 minutes to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.[4]

Protocol for Sigma-2 Receptor Binding Assay:

-

Tissue Preparation: Rat liver tissue is processed as described for the sigma-1 assay to obtain a membrane preparation.

-

Assay Conditions: The assay is performed in a final volume of 1 mL containing the membrane preparation, the radioligand [³H]-DTG (a non-selective sigma ligand), a masking agent for sigma-1 sites (e.g., (+)-pentazocine), and varying concentrations of the test compound.

-

Incubation, Termination, and Quantification: These steps are similar to the sigma-1 binding assay.

-

Data Analysis: Data analysis is performed as described for the sigma-1 assay to determine the Ki of the test compound for the sigma-2 receptor.[4]

Functional Assays: Sigma-2 Receptor Agonism

Objective: To determine the functional activity of test compounds as sigma-2 receptor agonists, typically by measuring downstream effects such as apoptosis and reactive oxygen species (ROS) production.

Caspase Activation Assay:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, Panc-1) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the test compound for a specified period (e.g., 24-48 hours).

-

Lysis: Cells are lysed to release intracellular contents.

-

Caspase Activity Measurement: A fluorogenic caspase substrate (e.g., for caspase-3) is added to the cell lysate. Cleavage of the substrate by active caspases releases a fluorescent molecule.

-

Quantification: The fluorescence is measured using a plate reader. An increase in fluorescence indicates caspase activation.[5]

Mitochondrial Superoxide Production Assay:

-

Cell Culture and Treatment: Cells are cultured and treated with the test compound as described for the caspase assay.

-

Staining: A fluorescent probe that specifically detects mitochondrial superoxide (e.g., MitoSOX Red) is added to the cells and incubated.

-

Imaging/Flow Cytometry: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in mitochondrial superoxide production.

Intracellular Calcium Imaging

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to sigma receptor ligands.

-

Cell Culture: Cells (e.g., SK-N-SH neuroblastoma cells) are grown on glass coverslips.

-

Loading with Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation in a physiological salt solution.

-

Perfusion and Stimulation: The coverslip is mounted in a perfusion chamber on the stage of an inverted microscope. Cells are perfused with a physiological solution. The test compound is added to the perfusion solution. In some experiments, cells are subsequently challenged with an agonist that induces calcium release (e.g., carbachol or histamine).[6]

-

Fluorescence Measurement: The fluorescence of the calcium indicator is measured over time using a ratiometric imaging system.

-

Data Analysis: The ratio of fluorescence at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures described in this guide.

Conclusion

This compound derivatives represent a versatile class of sigma receptor ligands with a dual mechanism of action. As exemplified by PB28, these compounds typically act as antagonists at the sigma-1 receptor and agonists at the sigma-2 receptor. Their sigma-1 antagonism can modulate neuronal excitability and calcium signaling, suggesting therapeutic potential in neurological disorders. Concurrently, their sigma-2 agonism triggers apoptotic pathways in cancer cells through mechanisms involving mitochondrial dysfunction, ROS production, and, in some contexts, caspase activation, highlighting their promise as anticancer agents. The detailed protocols and signaling pathways outlined in this guide provide a comprehensive framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this important class of molecules.

References

- 1. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The sigma-2 receptor agonist PB28 inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of N-(cyclohexylmethyl)piperazine derivatives.

An In-Depth Technical Guide to the Biological Activity of N-(cyclohexylmethyl)piperazine Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of N-(cyclohexylmethyl)piperazine derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will delve into the synthesis, diverse biological activities, and structure-activity relationships (SAR) that make these compounds promising candidates for drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and field-proven insights.

The N-(cyclohexylmethyl)piperazine Scaffold: A Privileged Core

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3][4][5][6] Its unique properties, including structural rigidity, hydrogen bond acceptor/donor capabilities, and favorable pharmacokinetic profiles, make it a frequent component in clinically successful drugs.[2][7]

The addition of a cyclohexylmethyl group to one of the piperazine nitrogens introduces key physicochemical characteristics. The cyclohexyl moiety enhances lipophilicity and provides conformational flexibility, which can significantly influence a molecule's ability to interact with biological targets.[8] The piperazine core itself offers two strategic points for chemical modification (the N1 and N4 positions), allowing for the fine-tuning of pharmacological properties and the creation of derivatives with a broad spectrum of biological activities, including antipsychotic, antimicrobial, and anticancer effects.[1][4][9]

General Synthesis Strategies

The synthesis of N-(cyclohexylmethyl)piperazine derivatives is typically straightforward, lending to the creation of diverse chemical libraries for screening. The most common approaches involve the functionalization of a pre-existing piperazine ring.

A primary method is the N-alkylation of a piperazine with a cyclohexylmethyl halide (e.g., bromide or chloride) under basic conditions.[8][10] An alternative and robust method is reductive amination , where a piperazine is reacted with cyclohexanecarboxaldehyde in the presence of a reducing agent.[10] Protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are often employed to ensure mono-alkylation before further modification at the second nitrogen atom.[8]

References

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]

- 9. museonaturalistico.it [museonaturalistico.it]

- 10. mdpi.com [mdpi.com]

Pharmacological Profile of 1-Cyclohexylpiperazine and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of 1-cyclohexylpiperazine and its derivatives. These compounds have garnered significant interest as potent and selective ligands for sigma receptors, demonstrating potential therapeutic applications in oncology and neurology. This document summarizes their receptor binding affinities, functional activities, and mechanisms of action, supported by detailed experimental protocols and visual representations of key biological pathways.

Core Pharmacological Properties

1-Cyclohexylpiperazine serves as a foundational scaffold for a class of compounds that primarily target sigma receptors, with varying degrees of affinity and selectivity for the two main subtypes, sigma-1 (σ₁) and sigma-2 (σ₂). The unique physicochemical properties conferred by the cyclohexyl group, such as enhanced lipophilicity, play a crucial role in their pharmacological activity.[1]

Derivatives of this scaffold have been extensively explored, leading to the development of key compounds like PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), which exhibits high affinity for both sigma receptor subtypes.[1][2] Structure-activity relationship (SAR) studies have revealed that modifications to the piperazine ring and the nature of the substituent on the second nitrogen atom significantly influence binding affinity and selectivity.[1][3] For instance, the presence of both basic nitrogen atoms in the piperazine ring is crucial for optimal sigma-2 receptor binding.[1][3][4]

The primary therapeutic interest in these compounds lies in their potential as anti-cancer agents. Agonism at the sigma-2 receptor has been shown to induce apoptosis in various tumor cell lines, including those resistant to conventional chemotherapeutics.[5][6] This pro-apoptotic effect is often mediated through novel, caspase-independent pathways, making these compounds particularly promising for overcoming drug resistance.[5]

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities (Kᵢ) and functional activities (EC₅₀) of 1-cyclohexylpiperazine and a selection of its key analogs.

Table 1: Sigma Receptor Binding Affinities (Kᵢ, nM) of 1-Cyclohexylpiperazine and Analogs

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) | Reference |

| 1-Cyclohexylpiperazine (core structure) | - | 4.70 | - | [1][3] |

| PB28 (Compound 7) | 0.38 | 0.68 | 0.56 | [1][3][4] |

| Amide 36 | 0.11 | 179 | 1627 | [1][3][4] |

| Piperidine 15 | - | - | - | [1][3] |

| Piperidine 24 | - | - | - | [1][3] |

Note: A lower Kᵢ value indicates a higher binding affinity. Selectivity is calculated as the ratio of Kᵢ (σ₁) / Kᵢ (σ₂); a value > 1 indicates selectivity for the σ₂ receptor, while a value < 1 indicates selectivity for the σ₁ receptor.

Table 2: Functional Activity (EC₅₀, µM) of 1-Cyclohexylpiperazine Analogs

| Compound | Cell Line | Assay | EC₅₀ (µM) | Reference |

| PB28 | C6 glioma | Antiproliferation (MTT) | 5.80 | [1] |

| PB28 | SK-N-SH neuroblastoma | Antiproliferation (MTT) | 2.62 | [1] |

| Piperidine 15 | SK-N-SH neuroblastoma | Antiproliferation | 3.64 | [1][3] |

| Piperidine 24 | SK-N-SH neuroblastoma | Antiproliferation | 1.40 | [1][3] |

Note: EC₅₀ represents the concentration of a compound that gives a half-maximal response. In this context, it reflects the potency of the compound in inhibiting cell proliferation.

Signaling Pathways and Mechanism of Action

Sigma-2 receptor agonists, including many 1-cyclohexylpiperazine analogs, induce cell death in cancer cells through a combination of apoptosis and autophagy. A key characteristic of this process is that it is often independent of the tumor suppressor protein p53 and caspases, which are central to many conventional apoptotic pathways.[5] This suggests a novel mechanism of action that could be effective in tumors with mutations in the p53 pathway, a common feature of cancer.

The binding of a sigma-2 agonist to its receptor can trigger a signaling cascade that leads to the inhibition of the mTOR (mammalian target of rapamycin) pathway.[2][7] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can lead to the induction of autophagy, a cellular process of self-digestion that can promote cell death when sustained. Key markers of this process include the processing of LC3B and the downregulation of mTOR effectors like p70S6K and 4EBP1.[2]

Simultaneously, sigma-2 receptor activation can induce a caspase-independent apoptotic pathway. While the precise molecular steps are still under investigation, this pathway is characterized by DNA fragmentation and externalization of phosphatidylserine, without the activation of executioner caspases.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize the pharmacological profile of 1-cyclohexylpiperazine and its analogs.

In Vitro Assays

1. Radioligand Binding Assay for Sigma Receptors

This protocol is used to determine the binding affinity (Kᵢ) of test compounds for sigma-1 and sigma-2 receptors.

-

Materials:

-

Tissue homogenates: Guinea pig brain for σ₁ receptors and rat liver for σ₂ receptors.

-

Radioligands: --INVALID-LINK---pentazocine for σ₁ and [³H]1,3-di-o-tolylguanidine ([³H]DTG) for σ₂.

-

Non-specific binding control: Haloperidol.

-

Test compounds (1-cyclohexylpiperazine analogs).

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

-

Procedure:

-

Incubate tissue homogenates with a fixed concentration of the respective radioligand and varying concentrations of the test compound.

-

For σ₂ receptor binding, include a masking concentration of (+)-pentazocine to block binding of [³H]DTG to σ₁ receptors.

-

Define non-specific binding in the presence of a high concentration of haloperidol.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition binding curves.

-

Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

2. Cell Proliferation/Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, SK-N-SH).

-

Cell culture medium and supplements.

-

96-well plates.

-

Test compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or SDS-HCl).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the half-maximal effective concentration (EC₅₀) from the dose-response curves.

-

In Vivo Assay

1. Mouse Xenograft Model for Antitumor Efficacy

This model is used to evaluate the in vivo antitumor activity of 1-cyclohexylpiperazine analogs.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice).

-

Human cancer cell line (e.g., MDA-MB-231 for breast cancer).

-

Cell culture reagents.

-

Matrigel (optional).

-

Test compound and vehicle for administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells, wash with PBS, and resuspend in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 3 x 10⁶ cells) into the flank of the mice.[7]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions with calipers regularly and calculate the tumor volume.[7]

-

Drug Administration: Once tumors reach the desired size, randomize the mice into control and treatment groups.

-

Formulation: For water-insoluble compounds like many 1-cyclohexylpiperazine derivatives, a suitable vehicle is required. A common formulation consists of a mixture of solvents such as DMSO, polyethylene glycol (e.g., PEG300), and saline.[4] The final concentration of organic solvents should be minimized to avoid toxicity.

-

Dosing: Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., intraperitoneal or intravenous injection daily or several times a week).

-

Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy of the compound.

-

Conclusion

1-Cyclohexylpiperazine and its analogs represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their ability to induce a unique form of programmed cell death in cancer cells via sigma-2 receptor agonism offers a new avenue for treating drug-resistant tumors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important chemical scaffold. Continued investigation into the detailed molecular mechanisms and optimization of the structure-activity relationships will be crucial for translating these promising preclinical findings into clinical applications.

References

- 1. PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A first-in-class, first-in-human, phase I trial of p28, a non-HDM2-mediated peptide inhibitor of p53 ubiquitination in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone in Central Nervous System Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry, particularly in the discovery and development of drugs targeting the central nervous system (CNS).[1][2][3] Its structural simplicity, synthetic tractability, and ability to modulate physicochemical properties make it a versatile building block for designing ligands that interact with a wide array of CNS targets. This in-depth technical guide explores the critical role of piperazine derivatives in CNS drug discovery, providing a comprehensive overview of their targets, quantitative pharmacological data, detailed experimental protocols, and the intricate signaling pathways they modulate.

The Versatility of the Piperazine Moiety

The widespread use of the piperazine core in CNS drug design can be attributed to several key factors. Its basic nature allows for the formation of salts, which can improve solubility and other pharmacokinetic properties.[1] Furthermore, the two nitrogen atoms provide ideal points for chemical modification, enabling the synthesis of diverse libraries of compounds with finely tuned pharmacological profiles.[3][4] These modifications can influence a compound's affinity for its target, its selectivity over other receptors, and its ability to cross the blood-brain barrier (BBB), a critical hurdle for any CNS-acting therapeutic.[5][6]

Key CNS Targets for Piperazine Derivatives

Piperazine derivatives have been successfully developed to target a broad spectrum of CNS receptors and enzymes, playing crucial roles in neurotransmission and neuronal function. The main targets include:

-

Serotonin (5-HT) Receptors: Various subtypes of serotonin receptors are implicated in mood, anxiety, and cognition. Piperazine derivatives have been designed as agonists, partial agonists, and antagonists for receptors such as 5-HT1A, 5-HT2A, and 5-HT7.[2][7][8]

-

Dopamine (D) Receptors: Dopamine receptors are central to motor control, motivation, and reward. Piperazine-containing compounds have been developed as ligands for D2, D3, and D4 receptors, with applications in treating psychosis and other dopamine-related disorders.[8][9]

-

Histamine (H) Receptors: Histamine receptors in the brain are involved in wakefulness and cognitive processes. Some piperazine derivatives act as antagonists at H1 and H3 receptors.[10]

-

Opioid Receptors: The delta-opioid receptor (δOR) is a target for novel analgesics with potentially fewer side effects than traditional opioids. Piperazine derivatives have shown promise as potent δOR agonists.[11][12]

-

Enzymes: Beyond receptors, piperazine derivatives have been designed to inhibit key enzymes in the CNS, such as Histone Deacetylase 6 (HDAC6) and Monoamine Oxidase A (MAO-A), which are therapeutic targets for neurodegenerative diseases and depression, respectively.[13][14]

Quantitative Pharmacological Data of Piperazine Derivatives

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of representative piperazine derivatives at various CNS targets. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) of these compounds.

Table 1: Binding Affinities (Ki, nM) of Piperazine Derivatives at Serotonin and Dopamine Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT7 | D2 | D3 | Reference |

| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative 8a | 3.77 | - | 6.69 | >1000 | - | [7] |

| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative 11b | 1802 | - | 91.7 | >1000 | - | [7] |

| 1-(2-acetylphenyl)piperazine derivative 9 | - | >10000 | 50-fold less potent than ref. | - | - | [7] |

| Coumarin-piperazine derivative 25 | 0.012 | 8.0 | - | 1.4 | 4.8 | [8] |

| Coumarin-piperazine derivative 26 | 3.3 | 0.3 | - | 2.6 | 4.3 | [8] |

| 8-acetyl-7-(3-[4-(2-bromophenyl)piperazin-1-yl]propoxy)-4-methylcoumarin (33) | 0.5 | 7.0 | - | - | - | [8] |

| 8-acetyl-7-(3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy)-4-methylcoumarin (34) | 0.6 | 8.0 | - | - | - | [8] |

| 5-substituted indole derivative 10b | - | - | - | 144 | 3.87 | [9] |

| Benzo[b]thiophene derivative 10i | - | - | - | 76.9 | 1.69 | [9] |

| Benzofuran derivative 10h | - | - | - | 132 | 5.23 | [9] |

Table 2: Functional Potencies (IC50/EC50, µM) and Other Off-Target Activities of Piperazine Derivatives

| Compound Class/Derivative | Assay | Cell Line | IC50/EC50 (µM) | Reference |

| N-benzylpiperazine | Cytotoxicity | Primary rat hepatocytes | 1.21 | [15] |

| 1-(3-trifluoromethylphenyl)piperazine | Cytotoxicity | Primary rat hepatocytes | Most cytotoxic of tested | [15] |

| 1-(4-methoxyphenyl)piperazine | Cytotoxicity | Primary rat hepatocytes | - | [15] |

| Piperazine Derivative (Generic) | hERG Inhibition | Patch-clamp | Varies significantly | [16] |

| Piperazine Derivative (Generic) | Kinase Inhibition | Radiometric | Varies | [16] |

Key Experimental Protocols in Piperazine CNS Drug Discovery

Detailed and reproducible experimental protocols are fundamental to the successful discovery and development of novel CNS therapeutics. The following sections outline the methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a filtration-based radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific CNS receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT1A receptor) to confluency.

-

Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and centrifuge again.

-

Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C.[17][18]

2. Binding Assay:

-

Pre-treat glass fiber filters (e.g., GF/B) with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[17]

-

Prepare serial dilutions of the test piperazine derivative.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membrane preparation, radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and assay buffer.

-

Non-specific Binding (NSB): Cell membrane preparation, radioligand, and a high concentration of a known competing ligand.

-

Competitive Binding: Cell membrane preparation, radioligand, and varying concentrations of the test compound.

-

-

Incubate the plate at a specified temperature and duration to reach equilibrium.[17][18]

3. Filtration and Counting:

-

Terminate the incubation by rapid filtration through the pre-treated filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[17]

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

In Vivo Behavioral Models for Antidepressant Activity

Animal models are crucial for evaluating the potential therapeutic efficacy of novel piperazine derivatives. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used screening models for antidepressant-like activity.[20][21][22]

1. Animals:

-

Use male mice or rats of a specific strain and age.

-

House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow the animals to acclimate to the facility for at least one week before the experiment.

2. Drug Administration:

-

Dissolve or suspend the test piperazine derivative in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

-

Administer the compound and vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal injection) at a specific time before the test.

3. Forced Swim Test (FST):

-

Place individual animals in a transparent cylinder filled with water (23-25°C) to a depth where they cannot touch the bottom or escape.

-

The test duration is typically 6 minutes.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.[22]

-

A significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.[23]

4. Tail Suspension Test (TST):

-

Suspend individual mice by their tails from a horizontal bar using adhesive tape, ensuring their head is approximately 50 cm from the floor.

-

The test duration is typically 6 minutes.

-

Record the duration of immobility.

-

A reduction in immobility time indicates a potential antidepressant effect.[22]

5. Data Analysis:

-

Analyze the immobility data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the drug-treated groups with the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in CNS drug action and discovery is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by piperazine derivatives and a typical experimental workflow.

Dopamine D1 and D2 Receptor Signaling Pathways

Piperazine derivatives often target dopamine receptors, which are G-protein coupled receptors (GPCRs) that play a critical role in various neurological processes.[14][24] The D1-like (D1 and D5) and D2-like (D2, D3, D4) receptor families trigger opposing downstream signaling cascades.[4][25]

Caption: Opposing effects of D1-like and D2-like dopamine receptor signaling pathways.

Serotonin 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor, a key target for anxiolytic and antidepressant piperazine derivatives, is a GPCR that primarily couples to inhibitory G-proteins (Gi/o).[1][26] Its activation leads to a decrease in neuronal excitability.

Caption: Key signaling events following the activation of the 5-HT1A receptor.

Experimental Workflow for CNS Drug Discovery

The discovery of novel piperazine-based CNS drugs follows a multi-stage process, from initial compound design to preclinical evaluation.

Caption: A generalized workflow for the discovery of CNS-active piperazine derivatives.

Conclusion

Piperazine derivatives continue to be a highly fruitful area of research in CNS drug discovery. Their chemical versatility allows for the creation of compounds with diverse pharmacological profiles, targeting a wide range of receptors and enzymes implicated in neurological and psychiatric disorders. The systematic application of the experimental protocols and a thorough understanding of the underlying signaling pathways described in this guide are essential for the rational design and development of the next generation of piperazine-based CNS therapeutics. The ongoing exploration of this remarkable scaffold holds significant promise for addressing the unmet medical needs of patients with CNS disorders.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2024.sci-hub.ru [2024.sci-hub.ru]

- 12. Multiparameter exploration of piperazine derivatives as δ-opioid receptor agonists for CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Screening of antidepressant | PPTX [slideshare.net]

- 21. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 22. globalresearchonline.net [globalresearchonline.net]

- 23. AN ANIMAL MODEL OF A BEHAVIORAL INTERVENTION FOR DEPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 26. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1-(Cyclohexylmethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Cyclohexylmethyl)piperazine. Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data obtained from computational models. These predictions are intended to serve as a reference for the identification and characterization of this compound. Detailed, generalized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to guide researchers in their own analytical work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational algorithms and should be considered as estimates. Experimental verification is recommended for confirmation.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.65 | Multiplet | 4H | Piperazine ring protons (positions 3 & 5) |

| ~2.40 | Multiplet | 4H | Piperazine ring protons (positions 2 & 6) |

| ~2.15 | Doublet | 2H | Methylene bridge protons (-CH₂-) |

| ~1.70 | Multiplet | 5H | Cyclohexyl ring protons |

| ~1.20 | Multiplet | 6H | Cyclohexyl ring protons |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~65.0 | Methylene bridge carbon (-CH₂-) |

| ~55.0 | Piperazine ring carbons (positions 2 & 6) |

| ~46.0 | Piperazine ring carbons (positions 3 & 5) |

| ~38.0 | Cyclohexyl ring carbon (position 1) |

| ~31.0 | Cyclohexyl ring carbons |

| ~26.5 | Cyclohexyl ring carbon |

| ~26.0 | Cyclohexyl ring carbons |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretch (cyclohexyl & methylene) |

| ~2850 | Strong | C-H stretch (cyclohexyl & methylene) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1200-1000 | Medium-Strong | C-N stretch |

Predicted for a liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 182.18 | 100 | [M]⁺ (Molecular Ion) |

| 99.10 | ~80 | [C₆H₁₁N₂]⁺ |

| 83.08 | ~60 | [C₆H₁₁]⁺ (Cyclohexylmethyl cation) |

| 81.07 | ~50 | [C₆H₉]⁺ |

Predicted using Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters and sample preparation may need to be optimized for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: Calibrate the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: Calibrate the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

As this compound is a liquid at room temperature, a neat spectrum can be obtained.

-

Place one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

2. Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

Mass Spectrometry (MS)

1. Sample Introduction:

-

Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS).

2. Ionization:

-

Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

3. Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: Scan from m/z 40 to 300.

4. Data Acquisition:

-

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and major fragment peaks.

Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Navigating the Labyrinth of Formulation: A Technical Guide to the Solubility and Stability of 1-(Cyclohexylmethyl)piperazine

For Immediate Release

[City, State] – [Date] – In the intricate world of pharmaceutical development, understanding the fundamental physicochemical properties of a compound is paramount to its successful formulation and therapeutic efficacy. This technical guide delves into the core characteristics of 1-(Cyclohexylmethyl)piperazine, a key building block in medicinal chemistry, by providing a comprehensive overview of its solubility in common laboratory solvents and its stability profile. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, experimental protocols, and visual workflows to aid in the seamless integration of this compound into research and development pipelines.

Physicochemical Properties of this compound

This compound is a substituted piperazine derivative with a molecular formula of C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol .[1] Its structure, featuring a non-polar cyclohexyl group and a polar piperazine ring, bestows upon it a distinct solubility and stability profile. Key physical properties are summarized below:

| Property | Value | Reference |

| Boiling Point | 230-231 °C | [1] |

| Density | 0.938 g/mL at 25 °C | [1] |

| Flash Point | 87.8 °C (closed cup) | [1] |

| pKa (Predicted) | 9.26 ± 0.10 | [2] |

Solubility Profile

A thorough understanding of a compound's solubility is critical for a range of applications, from reaction chemistry to formulation development. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, its solubility can be predicted based on the principle of "like dissolves like" and the known solubility of similar compounds, such as piperazine itself.[3][4][5] The presence of the large, non-polar cyclohexylmethyl group is expected to decrease its solubility in polar solvents compared to the parent piperazine molecule, while enhancing its solubility in non-polar organic solvents.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Insoluble | The large non-polar cyclohexylmethyl group significantly reduces aqueous solubility despite the presence of the polar piperazine ring.[3][6] |

| Methanol | Polar Protic | Soluble | The alkyl chain of the alcohol can interact with the cyclohexyl group, while the hydroxyl group can hydrogen bond with the piperazine nitrogens. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for many amines. |

| Acetone | Polar Aprotic | Soluble | The ketone group can act as a hydrogen bond acceptor for the N-H of the piperazine. |

| Dichloromethane (DCM) | Polar Aprotic | Very Soluble | The polarity of DCM is suitable for dissolving molecules with both polar and non-polar regions. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | A common solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the ring structure is compatible with the cyclohexyl group. |

| Toluene | Non-polar | Soluble | The aromatic ring of toluene can interact favorably with the non-polar cyclohexyl group. |

| Hexane | Non-polar | Sparingly Soluble to Insoluble | The high polarity of the piperazine ring limits solubility in highly non-polar aliphatic solvents. |

| Diethyl Ether | Non-polar | Sparingly Soluble | While less polar than THF, the ether oxygen can offer some interaction, but the overall non-polar character dominates. Piperazine itself is insoluble in ether.[7] |

Stability Profile and Potential Degradation Pathways

The stability of a pharmaceutical compound is a critical quality attribute that dictates its shelf-life and storage conditions. Piperazine and its derivatives are known to be susceptible to degradation under various stress conditions, including acid, base, oxidation, heat, and light.[8] The piperazine ring, with its two secondary amine functionalities, is the primary site of chemical instability.

Potential Degradation Pathways:

-

Oxidation: The tertiary amine nitrogen in the piperazine ring can be susceptible to oxidation, leading to the formation of N-oxides. Oxidizing agents can accelerate this process.[9]

-

Hydrolysis: While generally stable to hydrolysis, extreme pH conditions (strong acid or base) could potentially lead to ring-opening or other degradative reactions, though this is less common for the robust piperazine ring.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation in many organic molecules. Photostability studies are crucial to determine appropriate packaging.

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur. Studies on aqueous piperazine solutions have shown degradation at temperatures above 135 °C.[10][11]

Experimental Protocols

Experimental Determination of Solubility

A standard protocol for determining the equilibrium solubility of a compound in a given solvent involves the following steps:

Caption: Workflow for Experimental Solubility Determination.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility from the measured concentration.

Stability-Indicating HPLC Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the formation of degradation products.[12][13][14]

Caption: Workflow for Stability-Indicating HPLC Method Development.

Forced Degradation Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the stock solution to dry heat (e.g., 60-80 °C).

-

Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points by HPLC to identify and quantify any degradation products formed.

Potential Degradation Pathway of the Piperazine Moiety

The piperazine ring is susceptible to oxidative degradation, which can be a key consideration for formulation and storage. A plausible degradation pathway involves the formation of an N-oxide.

Caption: Potential Oxidative Degradation of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The predicted solubility profile suggests good solubility in a range of common organic solvents, with limited solubility in water and non-polar aliphatic hydrocarbons. The stability is primarily influenced by the reactivity of the piperazine ring, with oxidation being a key potential degradation pathway. The provided experimental protocols offer a starting point for researchers to generate robust data for their specific applications. A thorough experimental investigation based on these guidelines is recommended to confirm the predicted properties and ensure the development of a safe, effective, and stable final product.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | 57184-23-3 [amp.chemicalbook.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. saltise.ca [saltise.ca]

- 5. Khan Academy [khanacademy.org]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. biosynce.com [biosynce.com]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

The Cyclohexylpiperazine Scaffold: A Versatile Core for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclohexylpiperazine scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a diverse array of therapeutic agents. Its unique conformational properties and synthetic tractability have made it a cornerstone in the design of compounds targeting a wide range of biological entities, from central nervous system (CNS) receptors to enzymes and transporters implicated in cancer and infectious diseases. This technical guide provides a comprehensive overview of the therapeutic applications of cyclohexylpiperazine derivatives, with a focus on their pharmacological activities, mechanisms of action, and the experimental methodologies used to evaluate their potential.

Therapeutic Applications in Oncology

Cyclohexylpiperazine derivatives have shown significant promise as anticancer agents, primarily through their interaction with sigma receptors and their ability to overcome multidrug resistance.

Sigma Receptor Modulation

Sigma receptors, particularly the σ1 and σ2 subtypes, are overexpressed in various tumor cell lines and are implicated in cell proliferation, apoptosis, and survival.[1][2][3] Cyclohexylpiperazine-based compounds have been developed as potent and selective ligands for these receptors.[4]

One of the most extensively studied cyclohexylpiperazine derivatives is PB28 , a mixed σ1 antagonist/σ2 agonist.[5][6] In breast cancer cell lines (MCF7 and the adriamycin-resistant MCF7/ADR), PB28 exhibits potent antiproliferative activity with IC50 values in the nanomolar range.[6][7] It induces a G0-G1 phase cell cycle arrest and triggers caspase-independent apoptosis.[6]

The pro-apoptotic effects of σ2 receptor agonists are believed to be mediated through a novel pathway that is independent of p53 and caspases in some instances, making them attractive candidates for treating drug-resistant tumors.[8] This pathway is thought to involve the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.[9]

Overcoming Multidrug Resistance

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key contributor to multidrug resistance in cancer by actively effluxing chemotherapeutic drugs from tumor cells.[10] Several cyclohexylpiperazine derivatives have been shown to inhibit P-gp, thereby sensitizing cancer cells to conventional anticancer agents.[10][11]

For instance, PB28 has been demonstrated to reduce P-gp expression in a concentration- and time-dependent manner in MCF7/ADR cells.[6] This inhibition of P-gp leads to an increased intracellular accumulation of chemotherapeutic drugs like doxorubicin, resulting in a synergistic cytotoxic effect.[6] The mechanism of P-gp inhibition by small molecules can involve competitive, non-competitive, or allosteric interactions with the transporter.[12]